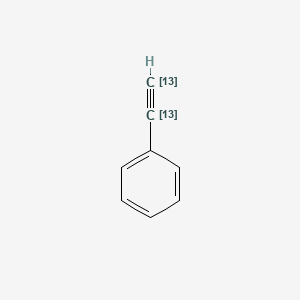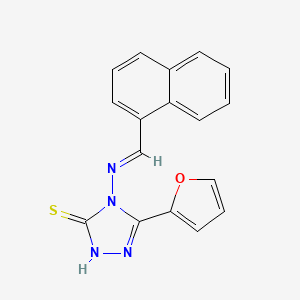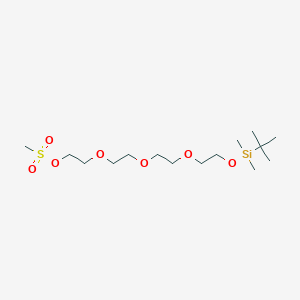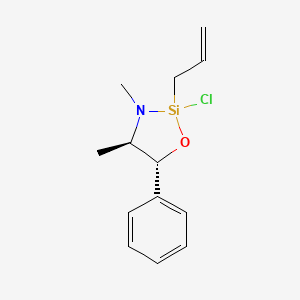![molecular formula C26H29O13P B12057739 (2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)
(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The diphenoxyphosphoryl group is introduced using a phosphorus reagent (e.g., diphenylphosphoryl chloride).
- The reaction occurs at the sixth position of the oxane ring.
Deprotection:
- The acetyl groups are selectively removed using a mild base (e.g., sodium methoxide).
- The final product is obtained after deprotection.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
準備方法
Synthetic Routes:
The synthesis of this compound involves several steps, including protection and deprotection of functional groups. One common synthetic route is as follows:
-
Protection of Hydroxyl Groups:
- The hydroxyl groups on the oxane ring are acetylated using acetic anhydride and a suitable base (e.g., pyridine).
- This step yields the intermediate compound with acetyloxy groups at positions 3, 4, and 5.
化学反応の分析
Reactions:
Hydrolysis: The compound undergoes hydrolysis in aqueous conditions, yielding the corresponding carboxylic acid and releasing acetic acid.
Substitution Reactions: The phosphoryl group can be substituted by various nucleophiles (e.g., amines, alcohols) to modify the compound.
Common Reagents and Conditions:
- Acetic anhydride, pyridine (for acetylation)
- Diphenylphosphoryl chloride (for phosphorylation)
- Sodium methoxide (for deprotection)
Major Products:
The major products depend on the specific reactions performed. Hydrolysis leads to the carboxylic acid form.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a reagent in organic synthesis.
Biology: Studying enzymatic reactions involving acetyl groups.
Medicine: Investigating potential drug candidates.
Industry: Used in the development of specialty chemicals.
作用機序
The compound’s mechanism of action likely involves interactions with cellular components, enzymes, or receptors. Further research is needed to elucidate its precise mode of action.
特性
分子式 |
C26H29O13P |
|---|---|
分子量 |
580.5 g/mol |
IUPAC名 |
[4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3 |
InChIキー |
IKZZNFIJWMQZMQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B12057693.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)


![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)
![Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B12057725.png)



